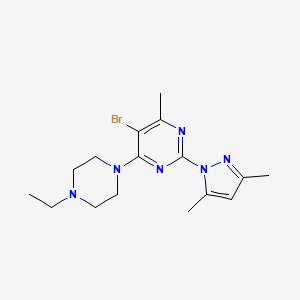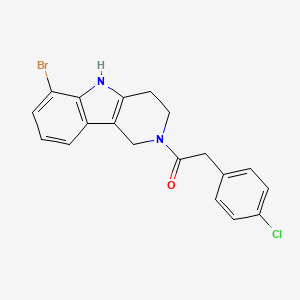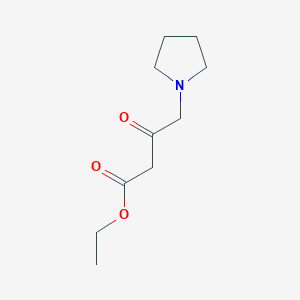![molecular formula C9H7NO3 B12638484 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid CAS No. 920739-89-5](/img/structure/B12638484.png)
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyran ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as microwave irradiation and solar energy, is encouraged to minimize toxic by-products and enhance the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound has a similar structure but includes a thieno ring, leading to different properties and applications.
Uniqueness
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
920739-89-5 |
|---|---|
Fórmula molecular |
C9H7NO3 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2H-pyrano[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)8-4-3-6-7(13-8)2-1-5-10-6/h1-5,8H,(H,11,12) |
Clave InChI |
CYPWQTIBKAJPNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(O2)C(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)



![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2,2-dimethoxyethyl)propanamide](/img/structure/B12638433.png)
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)




![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)

